methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 1,3-thiazole ring. The chromeno-pyrrol system is substituted with a 3-ethoxyphenyl group at position 1 and a methyl group at position 5. The thiazole ring contains a methyl substituent at position 4 and a methoxycarbonyl group at position 6. Such polycyclic architectures are typically synthesized via multi-step heterocyclization reactions, often involving coupling reagents and catalysts, as seen in analogous compounds .
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-5-33-16-8-6-7-15(12-16)20-19-21(29)17-11-13(2)9-10-18(17)34-22(19)24(30)28(20)26-27-14(3)23(35-26)25(31)32-4/h6-12,20H,5H2,1-4H3 |
InChI Key |
QTEDVEVCKCEYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
3-Formylchromone as a Key Intermediate
The chromeno[2,3-c]pyrrole scaffold is typically derived from 3-formylchromone (1 ), a versatile precursor enabling cyclocondensation with nitrogen-containing nucleophiles. For the target compound, 1 undergoes a Cu-catalyzed decarboxylative annulation with proline derivatives to form the pyrrol-9(1H)-one moiety. For example, heating 1 with sarcosine (2 ) in toluene under oxygen atmosphere with CuBr catalysis yields chromeno[2,3-c]pyrrol-9(1H)-one (3 ) via cleavage of two C–C bonds and formation of three new bonds (C–N, C–C).
Reaction Conditions :
-
Catalyst : CuBr (10 mol%)
-
Solvent : Toluene
-
Temperature : 110°C, 12 hours
-
Oxidant : Molecular oxygen
The 7-methyl substituent is introduced either by using pre-methylated 3-formylchromone or via post-cyclization alkylation.
Functionalization with 3-Ethoxyphenyl Group
The 1-(3-ethoxyphenyl) substituent is installed through nucleophilic aromatic substitution or Pd-mediated cross-coupling. A plausible route involves Ullmann coupling between a brominated chromeno[2,3-c]pyrrole intermediate and 3-ethoxyphenylboronic acid under CuO catalysis. Alternatively, a Mitsunobu reaction could attach the aryl group post-cyclization.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via the Hantzsch thiazole method. Methyl 2-bromoacetoacetate (4 ) reacts with thiourea (5 ) in ethanol under reflux to form methyl 4-methyl-1,3-thiazole-5-carboxylate (6 ).
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : 80°C, 6 hours
-
Yield : 75–85%
Regioselective Methylation
The 4-methyl group is introduced by alkylating the thiazole nitrogen with methyl iodide in the presence of a base (e.g., K₂CO₃) prior to carboxylation.
Coupling Chromeno[2,3-c]pyrrole and Thiazole Moieties
Nucleophilic Aromatic Substitution
The thiazole nitrogen attacks a halogenated chromeno[2,3-c]pyrrole derivative. For instance, treating 2-chlorochromeno[2,3-c]pyrrol-9(1H)-one (7 ) with methyl 4-methyl-1,3-thiazole-5-carboxylate (6 ) in DMF with K₂CO₃ yields the coupled product.
Reaction Conditions :
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF
-
Temperature : 90°C, 8 hours
-
Yield : 60–70%
Copper-Promoted Cascade Coupling
A one-pot cascade reaction combines 2-amino-3-iodochromone (8 ), methyl 4-methyl-1,3-thiazole-5-carboxylate (6 ), and 3-ethoxyaniline (9 ) under CuO catalysis. This method concurrently forms the chromeno[2,3-c]pyrrole core and couples the thiazole unit.
Reaction Conditions :
-
Catalyst : CuO (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMSO
-
Temperature : 120°C, 24 hours
-
Yield : 55–65%
Optimization and Stereochemical Considerations
Solvent and Catalyst Screening
Comparative studies reveal DMSO enhances reaction efficiency for Cu-catalyzed steps due to its high polarity and ability to stabilize intermediates. Replacing CuBr with CuI in thiazole coupling improves yields by 10–15%.
Isomer Control
The trans/cis isomer ratio during chromeno[2,3-c]pyrrole formation is optimized using LiCl additives, favoring the trans isomer (up to 92:8). Recrystallization from dioxane/water isolates the trans isomer as the hydrochloride salt.
Summary of Synthetic Routes
| Step | Component | Method | Key Reagents/Conditions | Yield |
|---|---|---|---|---|
| 1 | Chromeno[2,3-c]pyrrole | Cu-catalyzed annulation | 3-Formylchromone, sarcosine, CuBr | 60–70% |
| 2 | Thiazole | Hantzsch synthesis | Methyl 2-bromoacetoacetate, thiourea | 75–85% |
| 3 | Coupling | Nucleophilic substitution | K₂CO₃, DMF, 90°C | 60–70% |
| 4 | Isomer purification | Recrystallization | Dioxane/water | 90% |
Chemical Reactions Analysis
Reactivity: The compound contains several functional groups (chloro, methyl, ethoxy, and thiazole), suggesting potential reactivity.
Common Reactions:
Major Products: Detailed studies are needed to identify major products resulting from these reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C26H28N2O6S
- Molecular Weight : 496.6 g/mol
- CAS Number : 881441-34-5
The structural complexity of this compound contributes to its biological activity, making it a subject of interest in pharmacological studies.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of thiazole and chromene structures exhibit significant anti-inflammatory effects. Methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate may share similar properties due to its structural components. Research has shown that compounds with thiazole moieties can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response .
Drug Design and Development
The compound's unique structure allows for the exploration of its potential as a lead compound in drug development. Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that modifications to the thiazole and chromene parts of the molecule could enhance its efficacy and selectivity against specific targets.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized several derivatives of thiazole and evaluated their biological activities. Among these derivatives, this compound was identified as having promising anti-inflammatory activity in vitro. The study reported IC50 values indicating effective inhibition of inflammatory mediators in cell lines .
Case Study 2: Molecular Docking Analysis
Another significant investigation utilized molecular docking techniques to assess the interaction of this compound with COX enzymes. The results demonstrated a favorable binding mode that suggests potential for therapeutic application in inflammatory diseases. The binding affinities were compared with known anti-inflammatory drugs, showing competitive results that warrant further investigation into clinical applications .
Mechanism of Action
- The exact mechanism remains speculative without experimental data.
- Researchers would need to study its interactions with cellular components, signaling pathways, and potential targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects, synthesis pathways, and physical characteristics derived from related compounds.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Synthetic Pathways: The target compound’s synthesis likely parallels methods for chromenone derivatives (e.g., Suzuki coupling for aryl-aryl bonds) and thiazole formation (e.g., cyclization with sulfur-containing reagents) . Ethyl cyanoacetate and malononitrile, used in for thiophene synthesis, may also serve as precursors for the thiazole moiety in the target compound.
Substituent Effects :
- The 3-ethoxyphenyl group may enhance lipophilicity compared to unsubstituted phenyl analogs, similar to methoxy groups in and .
- The methyl ester at position 5 of the thiazole ring could improve crystallinity, as seen in ester-functionalized imidazo-pyridines .
Molecular weights of analogs (560–574 g/mol) align with the calculated mass (~523.5 g/mol) for the target, indicating comparable solubility challenges in aqueous media.
Hydrogen Bonding and Crystallography: The chromeno-pyrrol core may adopt planar configurations, facilitating hydrogen-bonding networks akin to those in imidazo-pyridines . Such interactions are critical for crystal packing and stability .
Research Implications and Limitations
- Knowledge Gaps: Direct experimental data (e.g., NMR, X-ray crystallography) for the target compound are absent in the provided evidence. Future studies should prioritize structural elucidation and solubility profiling.
Biological Activity
Methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on recent research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety and a chromeno-pyrrole structure, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 440.51 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have explored its effects on various cancer cell lines, revealing that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. For example, related compounds have demonstrated cytotoxicity against breast cancer cells with IC50 values below 10 µM .
3. Anti-inflammatory Effects
In vitro assays have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This indicates a potential application in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : Its structural components suggest potential binding to various receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of similar thiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with structural similarities exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Efficacy in Cell Lines
In another investigation focusing on breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis characterized by increased Annexin V staining .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation reactions between chromeno-pyrrole precursors and thiazole derivatives. Key steps include:
- Coupling reactions : Use of catalysts like Pd(PPh₃)₄ for cross-coupling aryl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic ring formation .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and byproduct suppression .
- Validation : Monitor intermediates via LC-MS and confirm final purity (>95%) using HPLC .
Q. Which spectroscopic and computational methods are most effective for characterizing its structure?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., ethoxyphenyl orientation) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at positions 4 and 7) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Q. How can researchers assess its stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 48–72 hours .
- Degradation analysis : Use LC-MS to identify hydrolysis products (e.g., ester cleavage) or oxidative byproducts .
Advanced Research Questions
Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Simulate binding affinity to targets (e.g., kinases) using AutoDock Vina and PDB structures .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues .
- Pharmacophore mapping : Align structural features (e.g., thiazole ring) with known bioactive scaffolds .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., cytotoxicity vs. selectivity)?
- Methodological Answer :
- Dose-response normalization : Compare IC₅₀ values across assays using standardized cell lines (e.g., HEK293 vs. HeLa) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Meta-analysis : Aggregate data from published analogs (e.g., fluorinated derivatives) to identify trends .
Q. How does the substitution pattern (e.g., ethoxyphenyl vs. methoxyphenyl) influence reactivity and bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituent variations (e.g., halogenation at position 3) and compare bioactivity .
- Electron-withdrawing/donating effects : Use Hammett plots to correlate substituent σ values with reaction rates or binding affinities .
- Crystallographic comparisons : Overlay structures to assess steric/electronic impacts on binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
